1-(2-Fluorophenyliminomethyl)-2-naphthol
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Overview
Description
1-(2-Fluorophenyliminomethyl)-2-naphthol is an organic compound that features a naphthol core substituted with a fluorophenyliminomethyl group
Preparation Methods
The synthesis of 1-(2-Fluorophenyliminomethyl)-2-naphthol typically involves the condensation of 2-naphthol with 2-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(2-Fluorophenyliminomethyl)-2-naphthol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the imine group to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-(2-Fluorophenyliminomethyl)-2-naphthol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyliminomethyl)-2-naphthol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
1-(2-Fluorophenyliminomethyl)-2-naphthol can be compared with other similar compounds, such as:
1-(2-Chlorophenyliminomethyl)-2-naphthol: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
1-(2-Bromophenyliminomethyl)-2-naphthol: The presence of a bromine atom can lead to different chemical and physical properties compared to the fluorine-substituted compound.
1-(2-Methylphenyliminomethyl)-2-naphthol: Substitution with a methyl group can significantly alter the compound’s electronic properties and reactivity.
These comparisons highlight the unique properties of this compound, such as its enhanced binding affinity and selectivity due to the presence of the fluorine atom.
Properties
CAS No. |
73621-66-6 |
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Molecular Formula |
C17H12FNO |
Molecular Weight |
265.28 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H12FNO/c18-15-7-3-4-8-16(15)19-11-14-13-6-2-1-5-12(13)9-10-17(14)20/h1-11,20H |
InChI Key |
SVSZPSJOSRXCFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3F)O |
Origin of Product |
United States |
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